molecular formula C18H22N2O B2601858 4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile CAS No. 2309538-09-6

4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile

Cat. No. B2601858
CAS RN: 2309538-09-6
M. Wt: 282.387
InChI Key: NKTVVTZRGGCZOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .

Scientific Research Applications

Pharmaceutical Development

4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile is often explored in pharmaceutical research for its potential therapeutic properties. Its structure suggests it could be a candidate for developing new drugs targeting neurological disorders, given the presence of the piperidine ring, which is a common motif in many psychoactive drugs .

Antimicrobial Agents

This compound has shown promise in the development of antimicrobial agents. The presence of the benzonitrile group can enhance the compound’s ability to interact with microbial cell membranes, potentially leading to the development of new antibiotics or antifungal agents.

Chemical Synthesis

In organic chemistry, 4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating novel compounds in research settings .

Molecular Modeling and Drug Design

The compound is also utilized in molecular modeling studies to understand its interaction with biological targets. This helps in the rational design of new drugs by predicting how modifications to its structure might enhance its efficacy or reduce side effects .

Neuropharmacology

Given its structural similarity to known neuroactive compounds, 4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile is studied for its potential effects on the central nervous system. Research in this area focuses on its ability to modulate neurotransmitter systems, which could lead to new treatments for mental health disorders .

Material Science

Interestingly, this compound can also find applications in material science. Its unique chemical properties might be exploited to develop new materials with specific electronic or optical characteristics, useful in various technological applications.

Future Directions

The future directions for research on “4-[3-(4-Cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be explored .

properties

IUPAC Name

4-[3-(4-cyclopropylpiperidin-1-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c19-13-15-3-1-14(2-4-15)5-8-18(21)20-11-9-17(10-12-20)16-6-7-16/h1-4,16-17H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTVVTZRGGCZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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